tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The presence of a fluorine atom and a spirocyclic framework contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids, appropriate solvents, and controlled temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
tert-Butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Chemical Biology: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific chemical and physical characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound shares a similar spirocyclic framework but differs in the positioning and nature of functional groups.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound features a hydroxyl group, which can influence its reactivity and biological activity.
Uniqueness
tert-Butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of a fluorine atom and an oxygen-containing spirocyclic structure. These features contribute to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H20FNO3 |
---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3/t9?,12-/m0/s1 |
InChI Key |
STIUCAGGJKFTET-ACGXKRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(CCO2)C(C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F |
Origin of Product |
United States |
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